molecular formula C14H22N4O2S B6471419 4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640814-74-8

4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471419
CAS No.: 2640814-74-8
M. Wt: 310.42 g/mol
InChI Key: QXHNBXQQMHGFKW-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is a core structure in many experimental, investigational, and marketed drugs .


Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a planar, aromatic, and polar entity. It has strong hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazoles depends on the substituents on the ring. They can undergo reactions like N-alkylation, N-acylation, S-alkylation, and reactions with electrophiles and nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their specific structures. For example, they generally have low melting and boiling points .

Safety and Hazards

The safety and hazards of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. Some are insensitive towards impact and friction .

Future Directions

1,2,4-Oxadiazoles are a promising scaffold in medicinal chemistry due to their wide range of biological activities. Future research could focus on designing new chemical entities with potential anti-infective activity .

Properties

IUPAC Name

[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11-15-13(20-16-11)10-17-4-2-3-12(9-17)14(19)18-5-7-21-8-6-18/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHNBXQQMHGFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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